molecular formula C21H21N3O4S B10886257 1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine

1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B10886257
M. Wt: 411.5 g/mol
InChI Key: SOIPEJOKTIENQA-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a nitrobenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment to Piperazine: The naphthylsulfonyl chloride can then react with piperazine under basic conditions to form the naphthylsulfonyl-piperazine intermediate.

    Introduction of the Nitrobenzyl Group: The final step involves the alkylation of the intermediate with 3-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-(2-Aminonaphthyl)-4-(3-nitrobenzyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Naphthylsulfonic acid and piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structural features.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthylsulfonyl)piperazine: Lacks the nitrobenzyl group.

    4-(3-Nitrobenzyl)piperazine: Lacks the naphthylsulfonyl group.

    1-(2-Naphthyl)-4-(3-nitrobenzyl)piperazine: Lacks the sulfonyl group.

Uniqueness

1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the presence of both the naphthylsulfonyl and nitrobenzyl groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C21H21N3O4S/c25-24(26)20-7-3-4-17(14-20)16-22-10-12-23(13-11-22)29(27,28)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2

InChI Key

SOIPEJOKTIENQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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